9-Decynoic acid 9-Decynoic acid 9-Decynoic acid is a natural product found in Hibiscus rosa-sinensis with data available.
Brand Name: Vulcanchem
CAS No.: 1642-49-5
VCID: VC21213570
InChI: InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12)
SMILES: C#CCCCCCCCC(=O)O
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

9-Decynoic acid

CAS No.: 1642-49-5

Cat. No.: VC21213570

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

9-Decynoic acid - 1642-49-5

Specification

CAS No. 1642-49-5
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name dec-9-ynoic acid
Standard InChI InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12)
Standard InChI Key KHOZXYSECXUORA-UHFFFAOYSA-N
SMILES C#CCCCCCCCC(=O)O
Canonical SMILES C#CCCCCCCCC(=O)O

Introduction

Chemical Structure and Properties

9-Decynoic acid is an organic compound with the molecular formula C₁₀H₁₆O₂. It belongs to the class of medium-chain fatty acids but is distinguished by the presence of a triple bond between the 9th and 10th carbon atoms.

Basic Chemical Information

The compound is formally known by its IUPAC name "dec-9-ynoic acid" and has several identifiers and synonyms in chemical databases . Its structure can be represented through various chemical notations:

PropertyValue
Molecular FormulaC₁₀H₁₆O₂
IUPAC Namedec-9-ynoic acid
SMILES (Canonical)C#CCCCCCCCC(=O)O
InChIInChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12)
InChI KeyKHOZXYSECXUORA-UHFFFAOYSA-N
CAS Registry Number1642-49-5

Physical and Chemical Properties

The physical and chemical properties of 9-decynoic acid determine its behavior in various applications:

PropertyValue
Molecular Weight168.23 g/mol
Exact Mass168.115029749 g/mol
Topological Polar Surface Area (TPSA)37.30 Ų
XlogP3.10
Atomic LogP (AlogP)2.43
H-Bond Acceptor1
H-Bond Donor1
Rotatable Bonds7

These properties contribute to the compound's hydrophobicity, which affects its interactions with biological membranes and participation in biochemical processes .

Structural Characteristics

The unique feature of 9-decynoic acid is its terminal alkyne functional group. This triple bond creates a linear structure at the end of the molecule, which influences its reactivity patterns. The carboxylic acid group at the opposite end provides acidic properties and opportunities for derivatization. The combination of these functional groups in a medium-length carbon chain creates a molecule with amphipathic properties - having both hydrophilic and hydrophobic regions .

Synthesis Methods

Several methods have been developed for the synthesis of 9-decynoic acid, with different approaches suitable for laboratory and industrial scales.

Synthesis from 9-Decen-1-ol

One documented synthesis pathway begins with 9-decen-1-ol, which undergoes a series of transformations:

  • Bromination of 9-decen-1-ol to introduce a bromine atom

  • Elimination reaction to form the terminal alkyne

  • Jones oxidation to convert the alcohol group to a carboxylic acid

This method is particularly efficient because it allows for distillation of 9-decyn-1-ol away from brominated contaminants before proceeding to the oxidation step .

Jones Oxidation Procedure

The Jones oxidation is a critical step in the synthesis of 9-decynoic acid. This process converts 9-decyn-1-ol to 9-decynoic acid using chromium trioxide in acidic conditions. A noted side reaction in this process is the formation of an ester condensation product, 9′-decynyl 9-decynoate, which can be recovered through a subsequent methylation step via transesterification .

Coupling Reactions

Biological Activity

9-Decynoic acid exhibits several biological activities that make it valuable for research and potential therapeutic applications.

Enzyme Inhibition Properties

Research indicates that 9-decynoic acid can function as an enzyme inhibitor, particularly affecting enzymes involved in fatty acid metabolism. Its unique structure allows it to interact with enzyme active sites, potentially blocking their function through competitive or non-competitive mechanisms .

ADMET Properties

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 9-decynoic acid have been studied using computational methods. These properties are crucial for understanding its potential applications in pharmaceutical research:

ADMET PropertyPredictionProbability
Human Intestinal AbsorptionPositive97.59%
Blood-Brain Barrier PenetrationPositive70.00%
Human Oral BioavailabilityNegative51.43%
Subcellular LocalizationMitochondria68.87%
CarcinogenicityNegative66.35%
CYP3A4 InhibitionNegative95.12%
P-glycoprotein InhibitionNegative98.24%

These predictions suggest that 9-decynoic acid has favorable absorption properties but may have limited oral bioavailability. Its predicted localization in mitochondria could be significant for understanding its biological effects .

Antiparasitic Activity

Studies have indicated that 9-decynoic acid may possess antiparasitic activity, particularly against Leishmania species. The terminal alkyne group appears to be crucial for this activity, enhancing the compound's ability to penetrate parasitic membranes and disrupt metabolic functions .

Research Applications

9-Decynoic acid has been utilized in various research contexts due to its unique chemical structure and biological properties.

Lipoxygenase Research

One significant application of 9-decynoic acid is in the study of lipoxygenase enzymes, particularly soybean lipoxygenase-1 (SLO-1). These studies are relevant to understanding human lipoxygenases, which are implicated in conditions like atherosclerosis, cancer, and arthritis. The compound has been used in research exploring reaction mechanisms and the development of mechanistic inhibitors .

Fatty Acid Metabolism Studies

The distinctive structure of 9-decynoic acid makes it valuable for investigating fatty acid metabolism pathways. Its terminal alkyne group can serve as a metabolic probe, helping researchers track its fate within biological systems and understand how structural modifications affect metabolic processing .

Synthesis of Specialized Lipids

9-Decynoic acid serves as an important precursor in the synthesis of specialized lipids, including labeled fatty acids used for mechanistic studies. For example, it has been used in the synthesis of combinatorially-labeled linoleic acids, which are valuable tools for investigating deuterium kinetic isotope effects in enzyme-catalyzed reactions .

Chemical Reactivity Patterns

The presence of both a carboxylic acid and a terminal alkyne gives 9-decynoic acid distinctive reactivity patterns.

Alkyne Reactions

The terminal alkyne group can participate in various reactions:

  • Nucleophilic addition reactions

  • Oxidation to form epoxides or diols

  • Reduction to alkenes or alkanes

  • Click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions

  • Coupling reactions with halides or other alkynes

These reaction possibilities make 9-decynoic acid a versatile building block for organic synthesis .

Carboxylic Acid Reactions

The carboxylic acid group undergoes typical reactions of this functional group:

  • Esterification to form esters

  • Amidation to form amides

  • Reduction to alcohols

  • Salt formation with bases

The combination of these reaction patterns allows for diverse chemical transformations of 9-decynoic acid .

Occurrence in Natural Systems

While 9-decynoic acid is often synthesized for research purposes, it has also been observed in certain natural systems.

Marine Peptides

Research on marine-derived peptides has revealed that some linear peptides contain terminal alkynyl fatty acyl moieties, including 9-decynoic acid derivatives. These compounds have been identified in certain marine organisms and may play roles in chemical defense or other biological functions .

Biological Significance

The presence of 9-decynoic acid in natural systems suggests potential biological roles. Acetylenic fatty acids in general are often associated with defensive functions in organisms, helping to protect against predators, pathogens, or competitors. The specific ecological and evolutionary significance of 9-decynoic acid in natural systems remains an area for further investigation .

Comparison with Related Compounds

To understand the unique properties of 9-decynoic acid, it is valuable to compare it with structurally related compounds.

Comparison with Saturated Decanoic Acid

Unlike saturated decanoic acid (capric acid), 9-decynoic acid contains a triple bond that significantly alters its three-dimensional structure and reactivity. While both compounds have the same carbon chain length, the terminal alkyne in 9-decynoic acid creates a linear region at the end of the molecule, affecting its packing in membranes and interactions with proteins .

Comparison with Alkene Analogues

9-Decenoic acid, which contains a double bond instead of a triple bond, differs from 9-decynoic acid in several ways. The triple bond is more rigid and linear than the double bond, and it has different reactivity patterns. While alkenes undergo addition reactions, the terminal alkyne can participate in a broader range of reactions, including cycloadditions and coupling reactions .

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